molecular formula C11H15BrN4O2 B14094130 8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 126118-55-6

8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14094130
CAS No.: 126118-55-6
M. Wt: 315.17 g/mol
InChI Key: DBQYZQFOQFOBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique bromine and isopentyl substitutions, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of a purine precursor followed by alkylation. The reaction conditions may include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.

    Alkylation: Introducing the isopentyl and methyl groups using appropriate alkyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Continuous flow reactors: For efficient bromination and alkylation.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by nucleophiles.

    Oxidation and reduction: The purine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Using reagents like sodium azide or thiols.

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

Major Products

    Substitution products: Depending on the nucleophile used, various substituted purines can be formed.

    Oxidation products: Oxidized purine derivatives.

    Reduction products: Reduced purine derivatives.

Scientific Research Applications

8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its purine structure.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its interaction with biological targets. Typically, purine derivatives can:

    Inhibit enzymes: Such as phosphodiesterases or kinases.

    Modulate receptors: Such as adenosine receptors.

    Affect nucleic acid synthesis: By incorporating into DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine.

    Theobromine: 3,7-Dimethylxanthine.

    Theophylline: 1,3-Dimethylxanthine.

Uniqueness

8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

126118-55-6

Molecular Formula

C11H15BrN4O2

Molecular Weight

315.17 g/mol

IUPAC Name

8-bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C11H15BrN4O2/c1-6(2)4-5-16-7-8(13-10(16)12)15(3)11(18)14-9(7)17/h6H,4-5H2,1-3H3,(H,14,17,18)

InChI Key

DBQYZQFOQFOBHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.